Artobiloxanthone

Catalog No.
S644022
CAS No.
121748-25-2
M.F
C25H22O7
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artobiloxanthone

CAS Number

121748-25-2

Product Name

Artobiloxanthone

IUPAC Name

(16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1

InChI Key

ZIYAGIMFLYOZDS-GFCCVEGCSA-N

SMILES

Array

Synonyms

artobiloxanthone

Canonical SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Artobiloxanthone is a member of pyranoxanthones.
(16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one has been reported in Artocarpus altilis, Artocarpus kemando, and other organisms with data available.
from the stem bark of Artocarpus kemando; structure in first source

Artobiloxanthone (CAS 121748-25-2) is a highly specialized, naturally occurring prenylated dihydrobenzoxanthone characterized by its fused pyranoxanthone ring system and lipophilic prenyl side-chain [1]. In commercial and advanced research procurement, it is primarily sourced as a premium reference standard and structural scaffold for anti-inflammatory, metabolic, and oncology drug discovery. Its precise stereochemistry and highly specific B-ring hydroxylation pattern provide a rigid, high-affinity binding conformation that makes it an indispensable baseline material for evaluating enzyme kinetics. Particularly in elastase and alpha-glucosidase inhibition assays, Artobiloxanthone significantly outperforms simpler unalkylated flavones, making it a critical procurement choice for assay standardization and structure-activity relationship (SAR) mapping.

Procurement of generic prenylated flavones or crude botanical extracts as substitutes for high-purity Artobiloxanthone introduces severe reproducibility and performance risks in biochemical assays [1]. Un-fused baseline flavones, such as norartocarpetin, lack the rigid dihydrobenzoxanthone core and specific B-ring hydroxylation pattern required for high-affinity target binding, resulting in a greater than 30-fold drop in enzyme inhibitory potency. Furthermore, substituting Artobiloxanthone with closely related analogs like artoindonesianin P alters precise kinetic behaviors—such as shifting the binding mechanism or significantly reducing the Selectivity Index in cytotoxicity models—which invalidates SAR baselines and compromises the reliability of high-throughput screening campaigns.

Superior Human Neutrophil Elastase (HNE) Inhibitory Potency

In comparative in vitro assays evaluating natural elastase inhibitors, Artobiloxanthone demonstrated an IC50 of 9.8 μM against Human Neutrophil Elastase (HNE) [1]. This represents a nearly 3-fold higher potency compared to its close structural analog Artoindonesianin P (IC50 = 28.7 μM) and a greater than 30-fold improvement over the unalkylated mother skeleton norartocarpetin (IC50 > 300 μM). The kinetic analysis confirmed it acts as a mixed type I inhibitor, driven by its specific B-ring hydroxylation.

Evidence DimensionHNE Inhibition (IC50)
Target Compound Data9.8 μM
Comparator Or BaselineArtoindonesianin P (28.7 μM) and Norartocarpetin (>300 μM)
Quantified Difference~3x higher potency than Artoindonesianin P; >30x higher than Norartocarpetin.
ConditionsUV assay screening for HNE inhibition; fluorescence quenching for binding affinity.

For procurement in anti-inflammatory drug discovery, Artobiloxanthone provides a highly active, structurally validated dihydrobenzoxanthone scaffold that significantly outperforms simpler flavones in elastase binding.

Favorable Selectivity Index in Oncology Scaffold Screening

When evaluated against Oral Squamous Cell Carcinoma (SAS cell line), Artobiloxanthone exhibited an IC50 of 11 μM [1]. Crucially, when compared directly against the standard chemotherapeutic reference 5-Fluorouracil (5-FU), Artobiloxanthone demonstrated a substantially superior Selectivity Index (SI) of 6.4, whereas 5-FU showed a poor SI of 1.3 due to its severe toxicity in normal HaCaT cells (IC50 = 4 μM).

Evidence DimensionSelectivity Index (SI) for SAS cancer cells vs normal HaCaT cells
Target Compound DataSI = 6.4 (IC50 = 11 μM in SAS)
Comparator Or Baseline5-Fluorouracil (SI = 1.3; IC50 = 3 μM in SAS, 4 μM in HaCaT)
Quantified DifferenceNearly 5-fold improvement in Selectivity Index over the clinical benchmark 5-FU.
Conditions72-hour incubation, MTT assay on SAS (cancerous) and HaCaT (normal) cell lines.

Buyers sourcing precursor scaffolds for oncology can leverage Artobiloxanthone to achieve a significantly wider therapeutic window and reduced off-target toxicity compared to standard pyrimidine analogs.

Validated Competitive Inhibition of Alpha-Glucosidase

Artobiloxanthone functions as a potent, competitive inhibitor of alpha-glucosidase, a key target in metabolic disease research [1]. In direct enzymatic assays, Artobiloxanthone and its fused dihydrobenzoxanthone analogs achieved IC50 values in the 7.6–25.4 μM range. Unlike standard alkylated flavones which act as mixed-type inhibitors, Artobiloxanthone's specific fused pyranoxanthone ring system dictates a strictly competitive binding mechanism at the enzyme's active site.

Evidence DimensionAlpha-glucosidase inhibition mechanism and potency
Target Compound DataCompetitive inhibition, IC50 range 7.6–25.4 μM
Comparator Or BaselineAlkylated flavones (mixed-type I inhibitors)
Quantified DifferenceDistinct competitive binding mechanism compared to the mixed-type inhibition of standard alkylated flavones.
ConditionsIn vitro alpha-glucosidase enzyme assay with kinetic characterization via double reciprocal plots.

Procuring Artobiloxanthone provides researchers with a mechanistically precise, competitive inhibitor standard for profiling novel antidiabetic compounds against alpha-glucosidase.

Anti-Inflammatory Assay Standardization

As a highly potent, mixed-type I inhibitor of Human Neutrophil Elastase (HNE), Artobiloxanthone is the preferred reference standard for calibrating elastase inhibition assays and benchmarking novel anti-inflammatory therapeutics against a validated dihydrobenzoxanthone baseline [1].

Oncology Scaffold Development for OSCC

Due to its superior Selectivity Index (SI = 6.4) compared to mainstream pyrimidine analogs like 5-FU, Artobiloxanthone serves as a premium, lower-toxicity starting material for synthesizing targeted apoptosis-inducing agents in oral squamous cell carcinoma research [2].

Metabolic Disease Target Profiling

Its validated role as a strictly competitive alpha-glucosidase inhibitor makes Artobiloxanthone a highly specific mechanistic probe for evaluating antidiabetic drug candidates and mapping enzyme active sites, ensuring precise kinetic profiling [3].

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

434.13655304 Da

Monoisotopic Mass

434.13655304 Da

Heavy Atom Count

32

Melting Point

162 - 164 °C

Dates

Last modified: 07-20-2023

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